[5-(2-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes chlorinated aromatic rings, a pyrido-pyrano-pyrimidine core, and a methanol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrano-pyrimidine core, followed by the introduction of chlorinated aromatic rings and the thioether linkage. The final step involves the addition of the methanol group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aromatic rings can undergo reduction reactions to form less complex structures.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can be compared with similar compounds such as:
4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with different functional groups and applications.
2-Chlorobenzoic acid: A simpler chlorinated aromatic compound with distinct chemical properties and uses.
The uniqueness of (4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
Properties
IUPAC Name |
[5-(2-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O2S/c1-14-22-18(16(12-31)11-28-14)10-19-24(32-22)29-23(17-7-3-5-9-21(17)27)30-25(19)33-13-15-6-2-4-8-20(15)26/h2-9,11,31H,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHJPGEMORSLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=CC=C5Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.